Stereochemical Purity: (R)-Enantiomer vs. (S)-Enantiomer Differentiation
The (R)-enantiomer of Boc-alpha-(4-chloro-benzyl)-proline (CAS 959582-49-1) is supplied with a stereochemical purity specification of <1% enantiomeric excess of the undesired (S)-isomer, ensuring high fidelity in asymmetric synthesis and chiral resolution applications [1]. In contrast, the (S)-enantiomer (CAS not specified) is a distinct chemical entity with reversed stereochemistry, leading to different spatial orientation and biological activity in peptide-based therapeutics .
| Evidence Dimension | Enantiomeric Excess |
|---|---|
| Target Compound Data | <1% enantiomeric excess of (S)-isomer |
| Comparator Or Baseline | (S)-Boc-alpha-(4-chloro-benzyl)-proline |
| Quantified Difference | Stereochemical reversal; target compound has defined (R)-configuration with high enantiopurity |
| Conditions | HPLC chiral analysis; vendor specification for research-grade material |
Why This Matters
High enantiomeric purity is critical for maintaining stereochemical integrity in peptide synthesis and ensuring reproducible biological activity in drug discovery campaigns.
- [1] Kuujia. Boc-(R)-α-(4-chlorobenzyl)proline – Quality Specifications. CAS 959582-49-1. View Source
